((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate
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Overview
Description
The compound “US9522888, 412” is a substituted bicyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3), which plays a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of “US9522888, 412” follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
“US9522888, 412” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
“US9522888, 412” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cell signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US9522888, 412” involves its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3). This receptor is a G-protein-coupled receptor that mediates various physiological effects, including cell proliferation and suppression of apoptosis. The compound binds to the receptor, activating downstream signaling pathways that lead to its therapeutic effects .
Comparison with Similar Compounds
“US9522888, 412” can be compared with other similar compounds that interact with the sphingosine-1-phosphate receptor family. Some of these similar compounds include:
Sphingosine-1-phosphate (S1P): A natural ligand for S1PR3 that plays a role in immune cell trafficking and vascular development.
FTY720 (Fingolimod): A synthetic analog of sphingosine that modulates S1P receptors and is used in the treatment of multiple sclerosis.
The uniqueness of “US9522888, 412” lies in its specific binding affinity and selectivity for S1PR3, which makes it a promising candidate for targeted therapies .
Properties
Molecular Formula |
C20H32NO7P |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(2R)-2-(pentoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopentyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H32NO7P/c1-2-3-4-9-25-12-17-13-26-19-10-15(5-6-18(19)28-17)16-7-8-20(21,11-16)14-27-29(22,23)24/h5-6,10,16-17H,2-4,7-9,11-14,21H2,1H3,(H2,22,23,24)/t16-,17+,20+/m0/s1 |
InChI Key |
XFNWLBLKUWRFPE-SQGPQFPESA-N |
Isomeric SMILES |
CCCCCOC[C@@H]1COC2=C(O1)C=CC(=C2)[C@H]3CC[C@@](C3)(COP(=O)(O)O)N |
Canonical SMILES |
CCCCCOCC1COC2=C(O1)C=CC(=C2)C3CCC(C3)(COP(=O)(O)O)N |
Origin of Product |
United States |
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